molecular formula C13H22N2O B2954430 (Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine CAS No. 1247654-31-4

(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine

Cat. No.: B2954430
CAS No.: 1247654-31-4
M. Wt: 222.332
InChI Key: SMGCSWWCPNUQQW-UHFFFAOYSA-N
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Description

“(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine” is a tertiary amine characterized by a branched pentan-3-yl group and a propyl chain bearing a pyridin-3-yloxy substituent. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where pyridine moieties are pharmacophores.

Properties

IUPAC Name

N-(2-pyridin-3-yloxypropyl)pentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-12(5-2)15-9-11(3)16-13-7-6-8-14-10-13/h6-8,10-12,15H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGCSWWCPNUQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC(C)OC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine typically involves the reaction of pentan-3-ylamine with 2-(pyridin-3-yloxy)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into a reactor where they mix and react, and the product is continuously removed, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone at room temperature.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine is an organic compound with a pentan-3-yl group attached to a 2-(pyridin-3-yloxy)propylamine moiety. It has various applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing more complex organic molecules.
  • Biology It is investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
  • Medicine It is explored for its potential therapeutic properties and use as a precursor in synthesizing pharmaceutical compounds.
  • Industry It is utilized in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
  • Substitution It can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles such as halides or alkoxides.

Mechanism of Action

The mechanism of action of (Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Functional Groups Reference
(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine Tertiary amine Pyridin-3-yloxy, pentan-3-yl Ether, amine N/A
(Pentan-3-yl)[2-(thiophen-2-yl)ethyl]amine Tertiary amine Thiophen-2-yl, pentan-3-yl Thioether, amine
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridin-3-yl, cyclopropyl Amine, heterocyclic
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridin-3-yl, methylthio-propyl Thioether, amine
[(4-chlorophenyl)methyl][3-(diethylamino)propyl]amine Tertiary amine 4-Chlorophenyl, diethylamino-propyl Aryl, amine

Key Observations :

  • Aromatic vs. Heteroaromatic Groups : The pyridin-3-yloxy group in the target compound contrasts with thiophene in the AK Scientific analog , altering electronic properties and hydrogen-bonding capacity.
  • Alkyl Chain Branching: The pentan-3-yl group’s branching may enhance steric hindrance compared to linear chains (e.g., diethylamino-propyl in ), affecting binding selectivity.

Reactivity Insights :

  • Ether vs. Thioether Stability : The pyridin-3-yloxy ether in the target compound is likely more oxidatively stable than the thioether in , which may degrade under harsh conditions.
  • Amine Basicity : The tertiary amine in the target compound is less basic than primary/secondary amines (e.g., ), reducing protonation at physiological pH.

Physical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (LogP) Notable NMR Shifts (δ, ppm) Reference
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 ~2.5 (estimated) Pyridine H: 8.87 (d, J = 2 Hz)
Target compound (hypothetical) Not reported ~3.0 (predicted) Pyridine H: ~8.5–8.7; Pentan-3-yl CH: ~1.2–1.5 Inferred
[(4-chlorophenyl)methyl][3-(diethylamino)propyl]amine Not reported ~2.8 (predicted) Aromatic H: ~7.3 (4-Cl-C₆H₄)

Spectroscopic Highlights :

  • HRMS Confirmation : Analogs like use HRMS (e.g., m/z 215 [M+H]⁺) for molecular weight validation, a method applicable to the target compound.
  • IR Spectroscopy : Thioether-containing compounds (e.g., ) show S–H stretches (~3298 cm⁻¹), absent in the target compound’s ether-linked structure.

Pharmacological and Industrial Relevance

  • Medicinal Chemistry: Pyridine-containing compounds (e.g., ) often target kinases or neurotransmitter receptors. The target compound’s pyridin-3-yloxy group may enhance binding to adenosine receptors or cytochrome P450 enzymes.
  • Agrochemical Applications : Branched alkyl amines (e.g., ) are common in herbicides; the pentan-3-yl group could improve soil adsorption.
  • Thermal Stability : The ether linkage in the target compound likely offers better thermal stability than thioethers (e.g., ), relevant for formulation.

Biological Activity

(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features allow it to interact with specific biological targets, leading to a range of biological activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H18_{18}N2_{2}O
  • CAS Number : Not specified in available literature.

This compound features a pentan-3-yl group attached to a 2-(pyridin-3-yloxy)propyl amine moiety, which is critical for its biological interactions.

The mechanism of action of this compound involves its binding to specific molecular targets such as enzymes or receptors. This binding modulates the activity of these targets, leading to various biological effects. The exact pathways depend on the context in which the compound is used, including its concentration and the biological system being studied.

1. Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to this compound. For instance, derivatives with similar structures have shown moderate inhibitory activities against HIV strains, with effective concentrations (EC50 values) ranging from 8.18 μM to 41.52 μM . This suggests that modifications in the structure can enhance or diminish antiviral efficacy.

2. Ligand Properties

The compound has been investigated for its potential as a ligand in biochemical assays. Its ability to bind selectively to certain receptors makes it a valuable tool for probing biological systems and understanding receptor-ligand interactions.

3. Insecticidal Properties

Research indicates that related compounds exhibit insecticidal activity, suggesting that this compound could also possess similar properties. The exploration of its use in pest control highlights its potential applications in agriculture and environmental science .

Case Study 1: Antiviral Screening

In a study focusing on the design and synthesis of novel derivatives, several compounds were evaluated for their anti-HIV activities. Among these, derivatives structurally related to this compound demonstrated promising results, indicating potential pathways for further development in antiviral therapies .

Case Study 2: Ligand Binding Assays

Biochemical assays utilizing this compound as a ligand revealed significant interactions with various receptors. This highlights its utility in drug discovery processes aimed at identifying new therapeutic agents targeting specific pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityEC50 (μM)
(Pentan-3-yl)[2-(pyridin-2-yloxy)propyl]amineModerate antiviral activityNot specified
(Pentan-3-yl)[2-(pyridin-4-yloxy)propyl]aminePotential insecticidal propertiesNot specified
(Pentan-3-yl)[2-(pyridin-3-yloxy)ethyl]amineInvestigated as a ligandNot specified

This table illustrates how variations in the pyridine substitution can influence biological activity, emphasizing the importance of structural modifications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine in laboratory settings?

  • Methodological Answer : Use full-body protective clothing (e.g., chemical-resistant gloves, goggles, and lab coats) to minimize skin/eye contact. For respiratory protection, employ P95 (US) or P1 (EU) particulate respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations. Avoid drainage contamination to prevent environmental release .

Q. How can the compound be synthesized, and what purification methods are effective?

  • Methodological Answer : Utilize nucleophilic substitution reactions between pyridin-3-yloxy propanol derivatives and pentan-3-ylamine. For example, activate the hydroxyl group via tosylation or Mitsunobu conditions. Purify via column chromatography (e.g., ethyl acetate/hexane gradients) and verify purity using HPLC or LC-MS. Crystallization in ethanol/water mixtures may improve yield .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Confirm the structure using 1H^1H and 13C^13C NMR to identify pyridine ring protons (δ 8.5–9.0 ppm) and aliphatic chain signals (δ 1.0–3.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 265.21 [M+H]+^+). FT-IR can detect amine N-H stretches (~3300 cm1^{-1}) and pyridine C-N vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the receptor binding affinity of this compound?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to model interactions with dopamine D2/D3 receptors, leveraging structural motifs from related propylamine derivatives like IRL790. Use density functional theory (DFT) to calculate electrostatic potentials and optimize binding poses. Validate predictions with in vitro radioligand displacement assays .

Q. What experimental approaches assess metabolic stability and potential toxicity?

  • Methodological Answer : Conduct in vitro hepatic microsomal assays (e.g., human liver S9 fractions) to identify cytochrome P450-mediated metabolites. Use LC-MS/MS to detect oxidative dealkylation products. Compare results to structurally similar nitrosamines, which may form genotoxic intermediates under acidic conditions .

Q. How does the compound interact with synaptic markers in preclinical models?

  • Methodological Answer : Administer doses (3–10 mg/kg in rodents) to evaluate neurochemical effects via microdialysis or post-mortem tissue analysis. Measure dopamine turnover rates in striatal regions and correlate with behavioral outcomes (e.g., locomotor activity). Dose selection should align with allometric scaling from prior rodent studies .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Methodological Answer : Formulate as a tartaric acid salt (see analogous 2-(3-fluoro-5-methanesulfonylphenoxy)ethylamine salts) to enhance aqueous solubility. Alternatively, use cyclodextrin inclusion complexes or PEG-based nanoemulsions. Monitor plasma concentrations via HPLC with UV detection at λ ~260 nm (pyridine absorbance) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity for structurally similar amines?

  • Methodological Answer : Cross-validate assays using standardized receptor binding protocols (e.g., 3H^3H-spiperone for D2 receptors). Account for stereochemistry: enantiomers of chiral amines (e.g., bevantolol derivatives) may show divergent potency. Compare log PP values to assess membrane permeability differences .

Q. Why do crystallographic data vary for amine derivatives?

  • Methodological Answer : Polymorphism and solvent effects (e.g., ethanol vs. acetonitrile) impact crystal packing. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Validate against Cambridge Structural Database entries for analogous amines .

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